molecular formula C8H6O2 B079771 Benzofuran-5-ol CAS No. 13196-10-6

Benzofuran-5-ol

Cat. No.: B079771
CAS No.: 13196-10-6
M. Wt: 134.13 g/mol
InChI Key: IZFOPMSVNDORMZ-UHFFFAOYSA-N
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Description

Benzofuran-5-ol is a natural product found in Xylobolus subpileatus with data available.

Scientific Research Applications

  • Antifungal Activity : Benzofuran-5-ol derivatives have shown promising antifungal activity against various species, including Candida, Aspergillus, and Cryptococcus neoformans, suggesting their potential as antifungal agents (Ryu et al., 2010).

  • Potential Psychoactive Effects : Some derivatives, such as 5-APB, have been reported to produce stimulant and entactogenic effects, similar to other psychoactive substances (Stańczuk et al., 2013).

  • Broad Biological Activity : Benzofuran derivatives display a wide range of biological activities, including anti-cancer, anti-tubercular, anti-diabetic, anti-Alzheimer, and anti-inflammatory properties. They are also used in pharmaceuticals, agriculture, and polymers (Dawood, 2019).

  • Natural Product Sources and Drug Prospects : Natural benzofuran compounds exhibit strong anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Recent discoveries include macrocyclic benzofuran compounds with anti-hepatitis C virus activity and potential as therapeutic drugs for hepatitis C (Miao et al., 2019).

  • Antimicrobial Agents : Benzofuran derivatives have been identified as potential structures for developing new antimicrobial agents. Some derivatives are used in treating skin diseases like cancer and psoriasis (Hiremathad et al., 2015).

  • Photophysical and Chemical Studies : The synthesis and study of specific benzofuran derivatives like (5-methyl-benzofuran-3-yl)-acetic acid hydrazide have provided insights into their potential applications in luminescence materials, fluorescent probes, and non-linear optical materials (Maridevarmath et al., 2019).

  • Sensor Applications : Benzofuran derivatives have been used in developing sensitive sensors for the simultaneous determination of neurotransmitters like norepinephrine and serotonin (Mazloum‐Ardakani & Khoshroo, 2014).

  • Cytotoxic Activities : Certain benzofuran derivatives exhibit cytotoxic properties, making them potential candidates for cancer treatment (Ma et al., 2017).

  • Binding Profiles for MDMA Analogues : Benzofuran derivatives have been studied for their binding profiles as analogues of MDMA, indicating potential use in PTSD treatment (Shimshoni et al., 2016).

  • Radioiodination and Biodistribution Studies : Benzofuran derivatives have been synthesized and radioiodinated for potential use as brain imaging agents in diagnosing Alzheimer's disease (Labib, 2013).

Safety and Hazards

Benzofuran-5-ol is intended for research and development use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Benzofuran compounds, including Benzofuran-5-ol, have attracted considerable attention due to their biological activities and potential applications in drug invention and development . Future research may focus on developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

Biochemical Analysis

Biochemical Properties

Benzofuran-5-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the this compound derivative has shown good antifungal activity against Candida, Aspergillus species, and Cryptococcus neoformans .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Properties

IUPAC Name

1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFOPMSVNDORMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470002
Record name Benzofuran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13196-10-6
Record name Benzofuran-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-methoxybenzofuran (1) (0.50 g, 3.38 mmol) in dichloromethane (15 mL), boron tribromide (16.87 mL, 16.87 mmol, 1M solution in dichloromethane) was added slowly at 0° C. The reaction mixture was warmed to room temperature and stirred for 4 hours. The reaction mixture was then cooled to 0° C., quenched with aqueous saturated NaHCO3 solution and extracted with dichloromethane (3×50 mL). The combined organic extracts were washed with brine (25 mL), dried over Na2SO4, and concentrated under reduced pressure to give compound (2) as an off white solid (300 mg) which was used in the next step without further purification.
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Synthesis routes and methods II

Procedure details

5-Methoxybenzofuran was treated with 2,4,5-collidine and LiI at 170° C. to provide benzofuran-5-ol, which was reacted with 2-chloroethyl-p-toluenesulfonate and Cs2CO3 to give 5-(2-chloroethoxy)-1-benzofuran.
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of 2,3-dihydro-1-benzofuran-5-ol derivatives in protecting against neurological damage?

A: Research suggests that 2,3-dihydro-1-benzofuran-5-ol analogues, structurally similar to α-tocopherol (Vitamin E), act as potent radical scavengers [, ]. They protect against neurological damage by inhibiting lipid peroxidation, a process triggered by excessive oxygen-derived radicals in conditions like stroke and trauma [, ]. Specifically, these compounds can prevent the consumption of α-tocopherol while simultaneously inhibiting the formation of malondialdehyde, a marker of lipid peroxidation []. This protective effect has been demonstrated in both in vitro and in vivo models [, ]. For example, 2,3-dihydro-2,2,4,6,7-pentamethyl-3-[(4-methylpiperazino)methyl]-1-benzofuran-5-ol dihydrochloride (MDL) showed promising neuroprotective effects in mice subjected to head injury [].

Q2: How does the structure of 2,3-dihydro-1-benzofuran-5-ol derivatives influence their brain penetration and distribution?

A: Studies indicate that the lipophilicity of 2,3-dihydro-1-benzofuran-5-ol analogues plays a crucial role in their brain penetration []. While MDL exhibits superior radical scavenging capacity compared to α-tocopherol, its lower lipophilicity (log P of 1.91) still allows for rapid brain penetration and even distribution across various brain regions []. This suggests that modifications to the structure, particularly those affecting lipophilicity, can significantly impact the compound's ability to reach its target sites within the brain.

Q3: Beyond neurological applications, what other biological activities have been reported for benzofuran-5-ol derivatives?

A: Research on Tapirira guianensis, a tree native to the Brazilian Atlantic forest, revealed the presence of novel alkenyl dihydrobenzofuranoids in its seed extracts []. These compounds, alongside other identified components like β-sitosterol, quercetin, and gallic acid, contribute to the extract's antioxidant activity []. Specifically, the CH2Cl2 soluble fraction of the seed extract demonstrated moderate activity against brine shrimp, suggesting potential cytotoxic properties []. This finding highlights the diverse biological activities of this compound derivatives and their potential applications beyond neurological disorders.

Q4: What analytical techniques are employed to identify and characterize this compound derivatives in natural sources and synthetic preparations?

A: The identification and characterization of this compound derivatives heavily rely on spectrometric data analysis []. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for elucidating the structures of these compounds. For instance, researchers utilized these techniques to identify the new alkenyl dihydrobenzofuranoids isolated from Tapirira guianensis seed extract []. These analytical methods provide detailed information about the compound's structure, confirming its identity and purity.

Q5: What are the future directions for research on this compound and its derivatives?

A5: Further research is warranted to fully understand the therapeutic potential of this compound derivatives. This includes:

  • Structure-Activity Relationship (SAR) studies: Investigating how specific structural modifications impact the compound's activity, potency, and selectivity for various targets would be crucial for drug development [].
  • Drug delivery and targeting: Developing strategies to enhance the delivery of these compounds to specific tissues, particularly the brain, could improve their therapeutic efficacy [].

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